molecular formula C24H43BrS B3341001 2-Bromo-5-(2-octyldodecyl)thiophene CAS No. 1004524-17-7

2-Bromo-5-(2-octyldodecyl)thiophene

Cat. No.: B3341001
CAS No.: 1004524-17-7
M. Wt: 443.6 g/mol
InChI Key: WSDSWKYPTYENJO-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Derivatives in Contemporary Materials Science

Thiophene-based compounds have become indispensable in materials science and technology due to their versatile functional properties, chemical stability, and the ability to be synthetically modified. cnr.itresearchgate.net These electron-rich heterocyclic compounds possess fascinating electronic and optoelectronic properties that make them ideal components for a wide array of applications. researchgate.net

In the realm of materials science, thiophene derivatives are extensively used in:

Organic Electronics: They are fundamental components in the creation of organic semiconductors, which are essential for flexible electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. chemimpex.com

Organic Solar Cells: Thiophene-based molecules and polymers are widely utilized in the active layers of organic solar cells. researchgate.net

Sensors: Their sensitivity to various analytes allows for their use in the development of advanced chemical sensors. researchgate.net

Covalent Organic Frameworks (COFs): The integration of thiophene units into the structure of COFs can enhance their photocatalytic activity. researchgate.net

The versatility of thiophene chemistry allows for the preparation of a wide range of derivatives with tailored properties, making them a cornerstone of modern materials research. researchgate.net

Significance of Monomer Design in Organic Conjugated Systems for Electronic and Optoelectronic Applications

The design of monomer units is a critical factor in determining the performance and properties of organic conjugated polymers used in electronic and optoelectronic devices. researchgate.net By carefully engineering the molecular structure of the monomer, researchers can control key characteristics of the final polymer, such as:

Electronic Properties: The choice of donor and acceptor units within the monomer structure allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This, in turn, influences the material's bandgap and its suitability for specific applications.

Solubility and Processability: The incorporation of appropriate side chains onto the monomer backbone is crucial for ensuring good solubility in common organic solvents. nih.gov This enables the use of cost-effective solution-based processing techniques for device fabrication.

Morphology and Solid-State Packing: The structure of the monomer influences how the polymer chains pack in the solid state, which has a direct impact on charge carrier mobility. Well-ordered structures with significant π-π stacking are generally desired for efficient charge transport. ossila.com

Stability: The molecular design can also enhance the thermal and environmental stability of the resulting polymers, which is a critical factor for the long-term performance of organic electronic devices. researchgate.net

The rational design of monomers is therefore a fundamental aspect of developing high-performance organic semiconductors for a new generation of electronic and optoelectronic technologies. unc.edu

Rationale for the Specific Architectural Design of 2-Bromo-5-(2-octyldodecyl)thiophene

The specific molecular architecture of 2-Bromo-5-(2-octyldodecyl)thiophene is a deliberate design choice aimed at optimizing its function as a monomer for organic semiconductors. The two key functional components of this molecule, the bromine atom and the 2-octyldodecyl side chain, each play a distinct and crucial role.

The bromine atom attached to the thiophene ring at the 2-position serves as a versatile synthetic handle, making the monomer readily accessible for polymerization through various cross-coupling reactions. chemimpex.comossila.com Halides are versatile functional groups in organic synthesis, and their importance has grown with the advent of cross-coupling chemistry, where they are considered core building blocks. acs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of conjugated polymers. nih.govwikipedia.orglibretexts.org The presence of the bromine atom on the thiophene monomer allows it to readily participate in these reactions, enabling the controlled and efficient growth of polymer chains. nih.gov This synthetic accessibility is a key advantage for the large-scale production of high-performance organic electronic materials.

The 2-octyldodecyl side chain is a long, branched alkyl group that significantly influences the physical properties of the resulting polymers. Its primary role is to enhance the solubility of the conjugated polymer in organic solvents. ossila.comossila.com This improved solubility is crucial for enabling solution-based processing techniques, such as spin-coating and printing, which are more cost-effective and scalable than traditional vacuum deposition methods.

Overview of Current Research Trajectories for Novel Organic Semiconductor Monomers

The field of organic electronics is continually evolving, with ongoing research focused on the development of new and improved organic semiconductor monomers. patsnap.com Current research trajectories are aimed at addressing key challenges and unlocking new functionalities.

Some of the prominent trends in this area include:

Development of Novel Donor and Acceptor Units: Researchers are exploring a wide range of new aromatic and heteroaromatic structures to create monomers with tailored electronic properties. This includes the design of low band-gap materials for enhanced light absorption in organic solar cells. mdpi.com

Focus on Non-Fullerene Acceptors: In the context of organic photovoltaics, there is a significant shift towards the development of non-fullerene acceptor monomers to overcome the limitations of traditional fullerene-based materials. patsnap.com

Enhancing Stability and Durability: A major focus of current research is to design monomers that lead to polymers with improved resistance to degradation from oxygen, moisture, and light, thereby extending the operational lifetime of organic electronic devices. gminsights.com

Sustainable and Eco-Friendly Materials: There is a growing interest in developing organic semiconductors from sustainable and environmentally friendly starting materials and processes. patsnap.com

Machine Learning and High-Throughput Screening: The use of computational tools, including machine learning, is accelerating the discovery and design of new monomer structures with desired properties. rsc.org

These research efforts are paving the way for the next generation of organic electronic devices with enhanced performance, stability, and new applications. researchgate.netmdpi.com

Data Tables

Table 1: Properties of 2-Bromo-5-(2-octyldodecyl)thiophene

PropertyValue
CAS Number1004524-17-7
Molecular FormulaC24H43BrS
Molecular Weight443.57 g/mol
Purity>97%
ApplicationOFETs, OLED, PLED, OPV Materials

This data is compiled from publicly available chemical supplier information.

Table 2: Common Cross-Coupling Reactions for Polymerization

Reaction NameCatalystReactants
Suzuki CouplingPalladiumOrganoboron compound and organic halide
Stille CouplingPalladiumOrganotin compound and organic halide
Kumada CouplingNickel or PalladiumGrignard reagent and organic halide

This table provides a general overview of common cross-coupling reactions.

Properties

IUPAC Name

2-bromo-5-(2-octyldodecyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSWKYPTYENJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 2 Octyldodecyl Thiophene

Strategic Approaches to Regioselective Functionalization of Thiophene (B33073)

The functionalization of the thiophene ring with specific substituents at defined positions is a cornerstone of synthesizing tailored organic materials. kobe-u.ac.jp Thiophene's inherent electronic properties make it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. kobe-u.ac.jpstudysmarter.co.uk However, achieving regioselectivity, especially when multiple reactive sites are available, requires careful strategic planning. kobe-u.ac.jpresearchgate.net

Common strategies for regioselective functionalization include:

Directing Groups: Employing directing groups that can steer incoming reagents to a specific carbon atom on the thiophene ring.

Halogen/Metal Exchange: Utilizing reactions like the halogen dance, which involves the migration of a halogen atom on the aromatic ring through successive intermolecular halogen-metal exchanges. kobe-u.ac.jp

Cross-Coupling Reactions: Employing palladium-catalyzed reactions like Suzuki-Miyaura cross-coupling to form carbon-carbon bonds at specific positions. nih.govresearchgate.net

Deprotonation: Using strong bases to selectively remove a proton from a specific position, creating a nucleophilic center for subsequent reactions. kobe-u.ac.jp

The choice of strategy often depends on the desired substitution pattern and the nature of the substituents to be introduced.

Installation of the 2-Octyldodecyl Moiety: Reaction Pathways and Conditions

The introduction of the large, branched 2-octyldodecyl group onto the thiophene ring is a crucial step that enhances the solubility of the resulting material in organic solvents. This improved solubility is vital for solution-based processing techniques used in the fabrication of organic electronic devices.

Alkylation Procedures and Catalytic Systems (e.g., Cobalt(II)-catalyzed alkylation)

Several alkylation methods can be employed to attach the 2-octyldodecyl chain to the thiophene core. One common approach involves the Kumada coupling reaction, where a Grignard reagent derived from 2-octyldodecyl bromide reacts with a brominated thiophene derivative in the presence of a nickel catalyst. jcu.edu.au

Cobalt-catalyzed C-H functionalization has also emerged as a powerful tool for alkylation. ntu.edu.sg These systems can facilitate the direct coupling of alkyl halides with aromatic C-H bonds, often with high regioselectivity. ntu.edu.sg While specific examples for 2-octyldodecylthiophene are not prevalent, the general methodology shows promise for this transformation.

Alkylation Method Catalyst/Reagents Key Features
Kumada CouplingNi(dppp)Cl2, 2-octyldodecylmagnesium bromideWell-established method for forming C-C bonds. jcu.edu.au
Cobalt-catalyzed C-H AlkylationCobalt salts (e.g., Co(OAc)2), alkyl halidesDirect functionalization of C-H bonds, avoiding pre-functionalization. ntu.edu.sgacs.org

Precursor Synthesis for Branched Alkyl Chain Introduction

The synthesis of the 2-octyldodecyl moiety itself is a prerequisite for its installation on the thiophene ring. This is typically achieved through standard organic synthesis routes to produce 2-octyldodecyl bromide or a similar reactive precursor. This alkyl halide can then be used in various coupling reactions.

Bromination Protocols for 2-Bromo-5-(2-octyldodecyl)thiophene: Mechanism and Selectivity

The final step in the synthesis is the regioselective bromination of the 2-(2-octyldodecyl)thiophene intermediate. The position of the bromine atom is critical for subsequent polymerization reactions.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of thiophenes and other electron-rich aromatic compounds. tcichemicals.comwikipedia.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism. researchgate.net In the case of 2-alkylthiophenes, the bromination predominantly occurs at the vacant C5 position due to the activating and directing effect of the alkyl group. tandfonline.com

The reaction is often carried out in a suitable solvent like acetic acid or a mixture of chloroform (B151607) and ethanol (B145695) at room temperature or slightly below. tandfonline.com

Control of Bromination Degree and Regioselectivity

Controlling the degree and position of bromination is essential to obtain the desired product in high yield. google.comgoogle.com For the synthesis of 2-Bromo-5-(2-octyldodecyl)thiophene, mono-bromination is the desired outcome. The stoichiometry of the brominating agent, typically NBS, is carefully controlled to favor the introduction of a single bromine atom. google.comgoogle.com

Factors that influence regioselectivity include:

Solvent: The choice of solvent can influence the reaction pathway and selectivity. researchgate.net

Temperature: Lower temperatures can enhance selectivity by minimizing side reactions. google.comgoogle.com

Reaction Time: Careful monitoring of the reaction progress is necessary to prevent over-bromination.

Alternative bromination methods, such as using elemental bromine or a combination of hydrobromic acid and hydrogen peroxide, have also been explored for thiophene derivatives. google.comgoogle.com However, NBS remains a popular choice due to its mild reaction conditions and high selectivity for the desired product. tandfonline.com

Reaction Conditions (Temperature, Solvent, Additives)

The synthesis of 2-bromo-5-(2-octyldodecyl)thiophene is typically achieved through the bromination of a 2-alkylated thiophene precursor. The choice of reaction conditions is paramount to achieving high selectivity for the desired 2-bromo isomer and minimizing side products.

A common approach involves the direct bromination of 2-(2-octyldodecyl)thiophene using a brominating agent such as N-bromosuccinimide (NBS). The reaction is generally conducted in a non-polar aprotic solvent to facilitate the reaction and control selectivity.

Temperature: The reaction temperature is a critical parameter that must be carefully controlled. Bromination reactions of activated aromatic rings like thiophene are often exothermic. To prevent over-bromination or side reactions, the reaction is typically carried out at reduced temperatures. For instance, similar brominations of alkylthiophenes are often initiated at 0°C or even lower, sometimes plunging to temperatures as low as -78°C, particularly when using highly reactive organolithium intermediates before introducing the bromine source. google.comgoogle.com For direct bromination with NBS, temperatures are often maintained between 0°C and room temperature.

Solvent: The choice of solvent is crucial for both solubility of the reactants and for moderating the reactivity of the brominating agent. Common solvents for the bromination of thiophene derivatives include:

Tetrahydrofuran (THF): Often used, especially when the synthesis involves organometallic intermediates due to its ability to solvate cations. google.comgoogle.com

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂): These chlorinated solvents are effective for dissolving both the thiophene substrate and NBS. nih.gov

Acetic Acid: Can be used as a solvent to promote the electrophilic substitution mechanism of bromination. orgsyn.org

Additives: Additives are sometimes employed to catalyze the reaction or to control its selectivity.

Initiators: In some cases, radical initiators might be used if the reaction mechanism has a radical component, although electrophilic substitution is more common for this transformation.

Acids/Bases: The pH of the reaction mixture can influence the outcome. For direct bromination with NBS, the reaction is typically run under neutral or slightly acidic conditions. In syntheses involving lithiation, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is a key reagent. google.comgoogle.com

A representative, though general, reaction scheme for the bromination of a 3-alkylthiophene is shown below, which highlights the conditions often employed.


Table 1: Typical Reaction Conditions for Bromination of Alkylthiophenes

Parameter Condition Purpose
Brominating Agent N-Bromosuccinimide (NBS) Provides a source of electrophilic bromine.
Solvent Chloroform, THF, Acetic Acid Dissolves reactants and controls reactivity.
Temperature 0°C to Room Temperature Controls reaction rate and minimizes side reactions.
Atmosphere Inert (e.g., Argon, Nitrogen) Prevents side reactions with atmospheric oxygen/moisture.

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing the synthesis of 2-bromo-5-(2-octyldodecyl)thiophene focuses on maximizing the yield of the desired product while ensuring high purity. This involves the systematic adjustment of several key parameters.

Stoichiometry of Reactants: The molar ratio of the thiophene substrate to the brominating agent is critical. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess risks the formation of di-brominated byproducts. Typically, a ratio of 1:1 to 1:1.1 of substrate to NBS is employed.

Reaction Time: The reaction progress should be monitored, often using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time. Stopping the reaction too early results in incomplete conversion, while extended reaction times can lead to the formation of impurities. For similar reactions, times can range from a few hours to overnight. nih.gov

Rate of Addition: Slow, dropwise addition of the brominating agent, especially when the reaction is exothermic, helps to maintain a stable temperature and prevent localized high concentrations that can lead to side reactions.

Catalyst Choice and Loading: In related cross-coupling reactions used to synthesize precursors, the choice of palladium or nickel catalyst and its corresponding ligand can dramatically affect yields. ijsr.net Optimization of catalyst loading (typically in the range of 0.1-5 mol%) is a common strategy to balance reaction efficiency with cost. nih.gov

Techniques to enhance yield include ensuring all reagents and solvents are anhydrous, as moisture can quench intermediates or react with reagents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also standard practice to prevent oxidation and other unwanted side reactions.

Purification and Isolation Strategies for High-Purity 2-Bromo-5-(2-octyldodecyl)thiophene

The purification of 2-bromo-5-(2-octyldodecyl)thiophene is a critical step to obtain a monomer suitable for polymerization, where even small impurities can significantly impact the properties of the resulting polymer. The bulky, non-polar 2-octyldodecyl group dictates the choice of purification methods.

Column chromatography is the most common and effective method for purifying 2-bromo-5-(2-octyldodecyl)thiophene from unreacted starting material, the brominating agent's byproducts (e.g., succinimide), and any di-brominated species.

Stationary Phase: Silica (B1680970) gel is the standard stationary phase used for this type of compound. Neutral silica gel is often preferred to avoid degradation of the acid-sensitive thiophene ring. google.com

Mobile Phase (Eluent): Due to the very non-polar nature of the 2-octyldodecyl chain, a non-polar eluent is required. Pure alkanes, such as hexane (B92381) or heptane, are typically used as the mobile phase. The high solubility and low polarity of the target compound mean it will elute quickly. It is often challenging to separate isomers or closely related impurities, which may have very similar Rf values even in highly non-polar solvents. researchgate.net Careful selection of the eluent system and potentially using a very long column can improve separation.


Table 2: Column Chromatography Parameters for Thiophene Purification

Parameter Description Typical Application
Stationary Phase Silica Gel (e.g., 230-400 mesh) Standard for moderately polar to non-polar compounds.
Mobile Phase Hexane / Heptane Suitable for highly non-polar compounds like long-chain alkylthiophenes.
Loading Method Dry or wet loading Dry loading can improve resolution for difficult separations.
Detection TLC with UV light (254 nm) Thiophene rings are UV active, allowing for visualization.

Recrystallization: This technique is effective for purifying solid compounds. However, 2-bromo-5-(2-octyldodecyl)thiophene is often an oil or a low-melting solid at room temperature, which can make recrystallization challenging. If the compound is solid, recrystallization from a non-polar solvent like hexane at low temperatures could be attempted. For a similar compound, 2,5-bis(5-bromo-2-thienyl)thiophene, recrystallization from hexanes was successfully employed. nih.gov

Distillation: Given the high molecular weight and consequently high boiling point of 2-bromo-5-(2-octyldodecyl)thiophene, distillation would require high vacuum to prevent thermal decomposition. While fractional distillation is a powerful tool for separating liquids with different boiling points, it may not be suitable for removing isomers or impurities with very similar boiling points, which is a common challenge with substituted thiophenes.

Scalability Considerations in Laboratory Synthesis of Monomers

Scaling up the synthesis of 2-bromo-5-(2-octyldodecyl)thiophene from milligram to multi-gram or kilogram scales in a laboratory setting introduces several challenges.

Heat Transfer: Bromination reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly managed. The use of a jacketed reactor with a cooling circulator is essential for maintaining a stable internal temperature.

Mass Transfer and Mixing: Efficient mixing becomes more critical at a larger scale to ensure uniform temperature and concentration throughout the reactor, preventing the formation of localized "hot spots" and side products. Mechanical overhead stirrers are necessary in place of magnetic stir bars.

Reagent Addition: The rate of addition of reagents must be carefully controlled and is typically slower on a larger scale to manage the exotherm. Syringe pumps or addition funnels are used for this purpose.

Work-up and Purification: Handling large volumes of solvents during the aqueous work-up and extraction phases can be cumbersome. Furthermore, large-scale column chromatography requires significant amounts of solvent and silica gel, making it expensive and time-consuming. Alternative purification methods like vacuum distillation, if feasible, become more attractive at scale. The low stability of some reagents, such as organolithiums, at room temperature can also complicate the scale-up of syntheses that rely on them, often requiring specialized equipment to maintain very low temperatures for extended periods. nih.gov

Derivatization and Polymerization Strategies Employing 2 Bromo 5 2 Octyldodecyl Thiophene

Cross-Coupling Reactions Utilizing 2-Bromo-5-(2-octyldodecyl)thiophene as a Synthon

Cross-coupling reactions are fundamental in carbon-carbon bond formation, and 2-bromo-5-(2-octyldodecyl)thiophene is a common substrate in these transformations. The bromine atom at the 2-position of the thiophene (B33073) ring allows for regioselective functionalization, enabling the precise construction of larger conjugated systems.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides. While specific examples detailing the Suzuki-Miyaura coupling of 2-bromo-5-(2-octyldodecyl)thiophene are not prevalent in the provided search results, the general principles of this reaction are well-established for similar bromo-thiophenes. nih.govresearchgate.netnih.govscispace.comindexacademicdocs.org

Typically, the reaction involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium phosphate (B84403) (K₃PO₄), in a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O). nih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the bromo-thiophene to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of ligands and base can significantly influence the reaction's efficiency. nih.gov

A general representation of the Suzuki-Miyaura coupling with a bromo-thiophene derivative is shown below:

General Suzuki-Miyaura coupling reaction with a bromo-thiophene derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-thiophenes

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate to Excellent nih.govresearchgate.net
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O80Good nih.gov

The Stille coupling reaction provides another powerful method for C-C bond formation by reacting an organotin compound (stannyl precursor) with an organic halide in the presence of a palladium catalyst. nih.govwiley-vch.de This reaction is particularly useful for synthesizing conjugated polymers and complex molecules due to its tolerance of a wide range of functional groups. wiley-vch.deresearchgate.net

In the context of thiophene derivatives, Stille coupling is frequently employed to create thiophene-containing polymers. The reaction of a bromo-thiophene with a distannylated aromatic compound, or the self-coupling of a stannylated bromo-thiophene, can lead to the formation of polythiophenes. researchgate.net The choice of catalyst and ligands is crucial for achieving high molecular weight and regioregular polymers. wiley-vch.de

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. orgsyn.org While specific examples using 2-bromo-5-(2-octyldodecyl)thiophene were not found in the search results, the general applicability of Negishi coupling to bromoarenes suggests its potential for derivatizing this compound. researchgate.net The formation of the organozinc reagent is a key step, which can be achieved through transmetalation or direct insertion of zinc into the carbon-halogen bond. orgsyn.org

A comparison of Suzuki and Negishi reactions for the synthesis of a bromo-phenyl-bithiophene found that the Suzuki reaction gave a higher yield. researchgate.net

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.netrsc.org In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide. Palladium catalysts are commonly used for these transformations. researchgate.netnih.govepa.gov For instance, the direct arylation of thiophene with various aryl bromides can be achieved with low loadings of a phosphine-free palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂). researchgate.net

The design of the catalytic system is paramount for the success of cross-coupling reactions. The choice of the palladium precursor, ligand, and any additives can dramatically affect the reaction's yield, selectivity, and rate.

Catalysts: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. nih.govresearchgate.netresearchgate.net The active Pd(0) species is often generated in situ from a Pd(II) precursor. wiley-vch.de

Ligands: Phosphine-based ligands are widely used in palladium-catalyzed cross-coupling reactions. wiley-vch.de Bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, often exhibiting high stability and activity. nih.gov In some cases, ligand-less catalyst systems can be highly efficient, especially at low catalyst concentrations. rsc.org

Additives: Bases are crucial additives in Suzuki-Miyaura couplings, facilitating the transmetalation step. nih.govresearchgate.net In direct C-H arylation, a base is also required to facilitate the C-H activation step. researchgate.net

Polymerization Techniques Incorporating 2-Bromo-5-(2-octyldodecyl)thiophene

2-Bromo-5-(2-octyldodecyl)thiophene is a key monomer in the synthesis of conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs), which are widely studied for their applications in organic solar cells and transistors. The bulky 2-octyldodecyl side chain imparts solubility to the resulting polymer, which is essential for solution-based processing.

Several polymerization techniques can be employed:

Stille Polycondensation: This is a common method for synthesizing polythiophenes. It involves the palladium-catalyzed reaction of a dibromo-thiophene monomer with a distannyl-thiophene monomer, or the self-condensation of a bromo-stannyl-thiophene monomer. wiley-vch.de

Suzuki Polycondensation: Similar to Stille polycondensation, this method uses boronic acid or ester derivatives of thiophene monomers. nih.govresearchgate.net It offers the advantage of using less toxic organoboron reagents.

Kumada Catalyst-Transfer Polycondensation (KCTP): This method utilizes a nickel catalyst and a Grignard reagent to polymerize dihalo-thiophene monomers. It is known for producing highly regioregular P3ATs. rsc.org

Direct C-H Arylation Polymerization: This technique offers a more direct route to polythiophenes by avoiding the synthesis of organometallic monomers. It involves the direct coupling of C-H bonds and C-halogen bonds of thiophene monomers.

The choice of polymerization method significantly impacts the properties of the resulting polymer, such as its molecular weight, regioregularity, and ultimately, its performance in electronic devices. rsc.org

Direct (Hetero)arylation Polymerization (DHAP)

In the context of 2-Bromo-5-(2-octyldodecyl)thiophene, DHAP typically involves the palladium-catalyzed reaction between the C-Br bond of one monomer and the C-H bond at the 5-position of another monomer. This process is used to synthesize both homopolymers and copolymers. For instance, DHAP can be used to copolymerize brominated thiophene derivatives with various dibromoarylenes, yielding a range of donor-acceptor and dye-containing polymers. researchgate.net The reaction often employs a palladium catalyst, such as palladium(II) acetate, in the presence of a phosphine ligand, a base (like potassium carbonate or cesium carbonate), and an additive such as pivalic acid to facilitate the C-H activation step. researchgate.net The bulky 2-octyldodecyl side chain is crucial for ensuring the solubility of the resulting high molecular weight polymers in common organic solvents, a prerequisite for solution-based processing and device fabrication.

Research has demonstrated the successful synthesis of various thiophene-based copolymers using DHAP, highlighting its utility in creating materials for applications like organic solar cells. mdpi.comresearchgate.net

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a powerful chain-growth condensation polymerization method for synthesizing highly regioregular poly(3-alkylthiophene)s (P3ATs). Regioregularity, specifically the percentage of head-to-tail (HT) linkages, is critical as it promotes planarization of the polymer backbone, leading to enhanced π-π stacking, higher charge carrier mobility, and improved optoelectronic properties.

The GRIM process for 2-Bromo-5-(2-octyldodecyl)thiophene begins with the transformation of the monomer into its Grignard reagent. This is typically achieved through a bromine-magnesium exchange reaction, for example using an alkylmagnesium halide. The resulting organometallic intermediate is then polymerized using a nickel-based catalyst, commonly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane). rsc.org The catalyst facilitates a repetitive cross-coupling reaction, leading to the formation of the polymer chain.

A key advantage of GRIM polymerization is its "quasi-living" nature. psu.edu This characteristic allows for precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio and results in polymers with narrow molecular weight distributions (low polydispersity index, Đ). psu.edu This level of control is essential for systematically studying structure-property relationships and optimizing device performance. The living nature of the polymerization also enables the synthesis of well-defined block copolymers by sequential addition of different monomers. psu.edutdl.org

Oxidative Polymerization Approaches

Oxidative polymerization is a more traditional and straightforward method for synthesizing polythiophenes. This approach typically uses the non-brominated analog, 3-(2-octyldodecyl)thiophene (B2871298), as the starting material. The polymerization is initiated by an oxidizing agent, with iron(III) chloride (FeCl₃) being the most common choice. nih.gov

In this process, the oxidizing agent removes electrons from the thiophene rings, creating radical cations that then couple to form the polymer chain. While synthetically simple, a significant drawback of standard oxidative polymerization is the lack of control over the regioregularity of the resulting polymer. The coupling can occur between various positions on the thiophene rings, leading to a mixture of head-to-tail, head-to-head, and tail-to-tail linkages. rsc.org This structural randomness disrupts the planarity of the polymer backbone and generally leads to materials with inferior electronic properties compared to those synthesized via GRIM polymerization.

Despite this limitation, the method is cost-effective and can be useful for producing large quantities of material where high electronic performance is not the primary concern. nih.gov Modifications to the standard procedure, such as the order of reagent addition and the choice of solvent, can influence the molecular weight and yield of the final polymer. nih.gov A solvent-free mechanochemical approach to oxidative polymerization has also been developed, presenting a scalable and more environmentally friendly alternative for producing porous thiophene polymers. rsc.org

Controlled Polymerization Methods for Molecular Weight and Polydispersity Control

The ability to control macromolecular parameters such as molecular weight (Mₙ), molecular weight distribution (MWD), and dispersity (Đ) is crucial for tailoring the properties of polymeric materials. nih.gov In the realm of conjugated polymers, these parameters significantly impact processability, morphology, and electronic performance.

GRIM polymerization stands out as a primary method for achieving this control with thiophene-based monomers. psu.edu As a quasi-living, chain-growth polymerization, it allows for the synthesis of polymers where the final molecular weight can be predetermined by the initial monomer-to-catalyst ratio. Kinetic studies have confirmed that the molecular weight increases linearly with monomer conversion, a hallmark of a living process. psu.edu This control yields polymers with narrow MWDs, often with Đ values between 1.2 and 1.5, indicating a high degree of uniformity in chain length. psu.edu

While DHAP is generally considered a step-growth polymerization, which typically results in broader MWDs, reaction conditions can be optimized to gain better control. scispace.com Other advanced controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are also employed to precisely control MWD shape and breadth, although these are more commonly applied to vinyl monomers rather than for the direct polymerization of thiophenes. nsf.gov The principles of controlled polymerization, however, remain a guiding strategy in the synthesis of advanced materials, enabling the production of block copolymers with high chain-end fidelity and tailored dispersity. tdl.orgnsf.gov

Polymerization MethodStarting MonomerKey FeaturesControl over Mₙ & ĐRegioregularity
DHAP 2-Bromo-5-(2-octyldodecyl)thiopheneAtom-economical, fewer stepsModerateCan be high
GRIM 2-Bromo-5-(2-octyldodecyl)thiophene"Quasi-living" chain-growthExcellentVery High (>98% HT)
Oxidative 3-(2-octyldodecyl)thiopheneSimple, cost-effectivePoorLow to Moderate

Copolymerization Strategies with Complementary Monomers

Copolymerization of 2-bromo-5-(2-octyldodecyl)thiophene with other monomers is a powerful strategy to fine-tune the optoelectronic properties of the resulting materials. By combining different monomer units within a single polymer chain, properties such as the energy levels (HOMO/LUMO), absorption spectrum, and charge transport characteristics can be precisely engineered.

Donor-Acceptor (D-A) Copolymer Design

A dominant strategy in the design of modern conjugated polymers for organic electronics is the donor-acceptor (D-A) approach. mdpi.com This involves copolymerizing an electron-rich (donor) monomer with an electron-deficient (acceptor) monomer. The 2-octyldodecyl-substituted thiophene unit typically serves as the electron donor.

The intramolecular charge transfer (ICT) that occurs between the donor and acceptor units within the polymer backbone leads to a significant reduction in the material's bandgap. mdpi.com This is desirable for organic photovoltaic (OPV) applications, as a lower bandgap allows the polymer to absorb a broader range of the solar spectrum.

The 2-bromo-5-(2-octyldodecyl)thiophene monomer (or its derivatives) can be copolymerized with a wide variety of electron-accepting units, such as benzothiadiazole (BTZ), diketopyrrolopyrrole (DPP), isoindigo, or benzotriazole, using methods like Suzuki or Stille coupling, as well as DHAP. mdpi.commdpi.comnih.gov For example, copolymers of an alkyl-substituted thiophene donor and an isoindigo acceptor have been successfully synthesized via DHAP, resulting in low-band-gap polymers with broad absorption extending beyond 760 nm. mdpi.com Similarly, copolymers incorporating 5,6-difluorobenzo[c] psu.edursc.orgmdpi.comthiadiazole as the acceptor unit have been synthesized, exhibiting intense red photoluminescence and good thermal stability. nih.gov

Acceptor Monomer UnitPolymerization MethodKey Property of CopolymerReference
IsoindigoDHAPLow band gap (≈1.5 eV), broad absorption mdpi.com
5,6-Difluorobenzo[c] psu.edursc.orgmdpi.comthiadiazoleSuzuki CouplingIntense red photoluminescence, high thermal stability mdpi.comnih.gov
2,1,3-Benzothiadiazole (BTZ)Suzuki / Stille CouplingTunable energy levels for OFETs and OPVs mpg.de
5,6-DifluorobenzotriazoleStille CouplingGood electrochromic performance nih.gov

Random vs. Alternating Copolymerization

The arrangement of donor and acceptor units along the polymer backbone—either in a strictly alternating or a random sequence—can have a profound impact on the material's properties. researchgate.net

Alternating copolymers are synthesized to have a regular ...-D-A-D-A-... structure. This is typically achieved through step-growth polycondensation reactions like Suzuki, Stille, or DHAP, where one difunctional monomer (e.g., a dibromo-acceptor) reacts with another difunctional monomer (e.g., a bis(trimethylstannyl)-donor). The predictable, repeating structure of alternating copolymers often leads to more ordered packing in the solid state, which can facilitate better charge transport. researchgate.net

Random copolymers , in contrast, have a disordered sequence of monomer units. They can be synthesized by carrying out a one-pot polymerization with a mixture of several monomers. rsc.org While the lack of long-range structural order can sometimes be detrimental to charge mobility, random copolymerization can be a useful strategy to disrupt excessive aggregation, improve solubility, and fine-tune energy levels by adjusting the feed ratio of the different monomers. nih.govresearchgate.net A comparative study of alternating and random copolymers made from thiophene and benzothiadiazole units showed that while their properties in solution were similar, the alternating copolymer exhibited a lower optical gap and higher field-effect hole mobility in thin films, highlighting the influence of backbone structure. researchgate.net

Regioregularity Control and Its Mechanistic Implications in Polymerization

The arrangement of monomer units in a polymer chain, known as regioregularity, is a critical factor in determining the electronic and optical properties of poly(3-alkylthiophene)s (P3ATs). For polymers derived from 2-Bromo-5-(2-octyldodecyl)thiophene, achieving a high degree of head-to-tail (HT) coupling is essential for maximizing performance.

In the polymerization of 3-substituted thiophenes, three types of couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). ntu.edu.tw A high percentage of HT couplings leads to a more planar polymer backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. ntu.edu.twrsc.org Conversely, HH couplings introduce steric hindrance, causing the polymer chain to twist and disrupting conjugation. ntu.edu.tw

Detailed Research Findings:

The synthesis of regioregular poly(3-alkylthiophenes) has been significantly advanced by methods like the McCullough and Rieke methods, and particularly by Kumada catalyst-transfer polycondensation (KCTP). rsc.orgrsc.org KCTP is a chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and narrow polydispersity. nih.gov

A study specifically investigating the influence of branched side chains on KCTP compared the polymerization of 3-hexylthiophene (B156222) (leading to P3HT) with that of 3-(2-octyldodecyl)thiophene (leading to P3ODT). rsc.org For this purpose, a new monomer, 2-bromo-5-iodo-3-(2-octyldodecyl)thiophene, was designed. The research explored the controlled nature of its polymerization and conducted rate studies for both P3HT and P3ODT. rsc.org

The bulky 2-octyldodecyl side chain was found to have a profound impact on the polymerization process. While both linear and branched side-chain monomers could be polymerized in a controlled manner, the bulky nature of the 2-octyldodecyl group influenced the kinetics of the reaction and the properties of the resulting polymer.

Another important aspect is the potential for non-covalent gelation during polymerization, which can affect the controlled character of the process. The study also investigated the maximum degree of polymerization that could be achieved in a controlled fashion for both P3HT and P3ODT, shedding light on the lifetime of the active chain ends and the nature of termination reactions. rsc.org These findings underscore the differences in polymerization behavior between thiophenes with linear versus severely branched alkyl substituents. rsc.org

The choice of catalyst is also paramount in controlling regioregularity. Nickel-based catalysts, such as Ni(dppp)Cl2, are commonly used in KCTP and have been shown to yield high HT coupling percentages. rsc.org Palladium-catalyzed polymerizations, on the other hand, can sometimes lead to a more random incorporation of monomer units. rsc.org

The table below summarizes the impact of different polymerization parameters on the regioregularity of poly(3-alkylthiophene)s, drawing from general findings applicable to the polymerization of 2-Bromo-5-(2-octyldodecyl)thiophene.

ParameterEffect on RegioregularityMechanistic Implication
Catalyst Type Nickel catalysts (e.g., Ni(dppp)Cl₂) generally yield high (>95%) HT coupling. Palladium catalysts can result in lower regioregularity. rsc.orgrsc.orgThe catalyst plays a crucial role in the oxidative addition and reductive elimination steps of the cross-coupling polymerization, influencing the regioselectivity of monomer insertion.
Polymerization Method Kumada Catalyst-Transfer Polycondensation (KCTP) allows for a chain-growth mechanism, leading to controlled molecular weight and high regioregularity. nih.govThe "living" nature of KCTP, where the catalyst remains associated with the growing polymer chain, promotes a regular addition of monomers.
Side Chain Structure Bulky, branched side chains like 2-octyldodecyl can influence polymerization kinetics and the maximum achievable degree of polymerization in a controlled manner. rsc.orgThe steric hindrance from the bulky side chain can affect the rate of monomer approach to the catalyst center and may influence the stability of the active polymer chain end.
Reaction Temperature Lower temperatures during the initial stages of polymerization can enhance regioselectivity. rsc.orgAt lower temperatures, the kinetic control over the regioselective insertion of the monomer is more pronounced, favoring the formation of the more stable HT-linked polymer.

The introduction of the bulky 2-octyldodecyl group also has significant implications for the physical properties of the resulting polymer. While it enhances solubility, which is advantageous for solution processing, it can also affect the packing of the polymer chains in the solid state. Studies on other poly(3-alkylthiophene)s have shown that increasing the side-chain length or branching can decrease the melting temperature and crystallinity of the polymer. rsc.org This is a critical trade-off to consider in the design of materials for specific applications.

Spectroscopic and Structural Elucidation of 2 Bromo 5 2 Octyldodecyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Bromo-5-(2-octyldodecyl)thiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be utilized to unequivocally confirm its structure.

The ¹H NMR spectrum of 2-Bromo-5-(2-octyldodecyl)thiophene is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the aliphatic protons of the bulky 2-octyldodecyl substituent.

The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling to each other. The proton at the 3-position (H-3) would be deshielded by the adjacent bromine atom, while the proton at the 4-position (H-4) would be influenced by the alkyl group. The expected chemical shifts for these aromatic protons are in the range of δ 6.8-7.2 ppm. The coupling constant (³JHH) between these two vicinal protons is typically in the range of 3.5-5.5 Hz for thiophene derivatives.

The aliphatic protons of the 2-octyldodecyl group will present a more complex pattern of signals in the upfield region of the spectrum (δ 0.8-2.8 ppm). The benzylic protons (the CH₂ group attached to the thiophene ring) are expected to resonate around δ 2.7-2.8 ppm as a doublet, coupled to the adjacent methine proton. The methine proton of the octyldodecyl chain would appear as a multiplet. The numerous overlapping methylene (B1212753) (-CH₂-) groups of the octyl and dodecyl chains would form a broad multiplet between approximately δ 1.2 and 1.4 ppm. The terminal methyl (-CH₃) groups of the alkyl chains would give rise to a triplet signal at around δ 0.8-0.9 ppm.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-(2-octyldodecyl)thiophene

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiophene H-3 6.95 d 3.8
Thiophene H-4 6.85 d 3.8
Thiophene-CH₂- 2.75 d 7.5
-CH(Octyl)(Dodecyl) 1.6-1.8 m -
-(CH₂)n- 1.2-1.4 m -

Note: Predicted values are based on analogous compounds and general NMR principles.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-Bromo-5-(2-octyldodecyl)thiophene, distinct signals are expected for the thiophene ring carbons and the carbons of the alkyl substituent.

The carbon atom bearing the bromine atom (C-2) is expected to have a chemical shift in the range of δ 110-115 ppm. The carbon atom attached to the alkyl group (C-5) would resonate further downfield, typically around δ 145-150 ppm. The two CH carbons of the thiophene ring (C-3 and C-4) would appear in the aromatic region between δ 125 and 130 ppm.

The carbon atoms of the 2-octyldodecyl group would show a series of signals in the aliphatic region (δ 14-40 ppm). The benzylic carbon (the CH₂ group attached to the thiophene ring) is expected around δ 35-40 ppm. The methine carbon would be observed in a similar region. The numerous methylene carbons of the long alkyl chains would produce a cluster of signals around δ 22-32 ppm, with the terminal methyl carbons appearing at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-(2-octyldodecyl)thiophene

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C-Br) 112
C-5 (C-Alkyl) 148
C-3 129
C-4 126
Thiophene-CH₂- 38
-CH(Octyl)(Dodecyl) 36
-(CH₂)n- 22-32

Note: Predicted values are based on analogous compounds and general NMR principles.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A HH-COSY experiment would show correlations between coupled protons. Key correlations would be observed between the two thiophene protons (H-3 and H-4) and between the benzylic protons and the adjacent methine proton of the alkyl chain. This would confirm the substitution pattern of the thiophene ring and the structure of the alkyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons by correlating them with their attached, and already assigned, protons. For instance, the signals for the thiophene protons would correlate with their corresponding carbon signals (C-3 and C-4).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of 2-Bromo-5-(2-octyldodecyl)thiophene with high precision. The calculated monoisotopic mass for C₂₄H₄₃BrS is 442.2323 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization mass spectrometry (EI-MS) would be employed to study the fragmentation pathways of 2-Bromo-5-(2-octyldodecyl)thiophene. The fragmentation pattern provides valuable structural information.

A prominent fragmentation pathway for alkylthiophenes is the benzylic cleavage, which involves the breaking of the bond between the first and second carbon atoms of the alkyl side chain. For 2-Bromo-5-(2-octyldodecyl)thiophene, this would lead to the formation of a stable tropylium-like ion.

Another expected fragmentation is the loss of the bromine atom, which would result in a significant peak at M-79 or M-81. Cleavage within the long alkyl chain is also likely, leading to a series of fragment ions separated by 14 mass units (CH₂ groups). The most abundant fragment ion in the spectrum of long-chain alkanes is often at m/z 43 or 57.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Bromo-5-(2-octyldodecyl)thiophene

m/z (Predicted) Identity of Fragment
442/444 [M]⁺ (Molecular ion)
363 [M - Br]⁺
253/255 [Br-Thiophene-CH₂]⁺
171 [Thiophene-CH₂]⁺ (from benzylic cleavage)
57 [C₄H₉]⁺

Note: Predicted fragmentation is based on general principles of mass spectrometry for similar compound classes.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Detailed experimental data regarding the complete Infrared (IR) and Raman spectra for 2-Bromo-5-(2-octyldodecyl)thiophene is not extensively available in public literature. However, based on the known characteristic vibrational modes of its constituent functional groups, a theoretical spectrum can be inferred.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the vibrations of the alkyl chain and the substituted thiophene ring.

C-H Stretching: Strong absorptions are anticipated in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the long 2-octyldodecyl chain.

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring typically appear in the 1400-1500 cm⁻¹ range. The C-S stretching vibrations are usually weaker and found at lower wavenumbers.

C-H Bending: Bending vibrations for the alkyl CH₂ and CH₃ groups are expected between 1375 cm⁻¹ and 1470 cm⁻¹.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to be observed in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the thiophene ring are often strong in Raman spectra, offering clear signals for the C=C and C-S bonds within the ring.

A representative table of expected IR absorption bands is provided below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Alkyl C-H2850-2960Stretching
Thiophene C=C1400-1500Stretching
Alkyl C-H1375-1470Bending
C-Br500-600Stretching

Electronic Absorption Spectroscopy (UV-Vis) in Solution Phase

The electronic absorption properties of 2-Bromo-5-(2-octyldodecyl)thiophene, when analyzed by UV-Vis spectroscopy in a solution phase (such as chloroform (B151607) or THF), are primarily governed by the π-π* transitions within the thiophene ring. While specific experimental values for the absorption maximum (λmax) are not readily found in published literature, related 2-bromothiophene (B119243) derivatives typically exhibit strong absorption in the ultraviolet region. The presence of the alkyl substituent is not expected to significantly shift the absorption maximum but enhances the solubility of the compound.

The expected absorption maximum for a simple brominated thiophene would be below 300 nm. The extended conjugation that is characteristic of polymers made from this monomer would lead to a significant red-shift in the absorption of the final material.

Elemental Analysis (CHNS) for Purity Assessment

Elemental analysis is a fundamental technique to confirm the purity and elemental composition of a synthesized compound. For 2-Bromo-5-(2-octyldodecyl)thiophene, with a molecular formula of C₂₄H₄₃BrS, the theoretical elemental composition can be calculated. This data is crucial for verifying the identity of the compound after synthesis and purification.

The theoretical percentages are as follows:

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage
CarbonC12.01288.2465.28%
HydrogenH1.00843.3449.81%
BromineBr79.9079.9018.09%
SulfurS32.0732.077.27%
Total 443.55 100.00%

Experimental values obtained for a pure sample should be in close agreement with these theoretical percentages, typically within a ±0.4% margin of error.

Crystallographic Analysis (X-ray Diffraction) of Single Crystals

As of the current literature survey, there are no publicly available reports on the single-crystal X-ray diffraction analysis of 2-Bromo-5-(2-octyldodecyl)thiophene. Obtaining single crystals of this compound is challenging due to the conformational flexibility of the long, branched alkyl side chain, which tends to inhibit the formation of a well-ordered crystal lattice. Such long-chain alkylthiophenes often exist as oils or waxy solids at room temperature.

If a single crystal were to be successfully grown and analyzed, the X-ray diffraction data would provide precise information on bond lengths, bond angles, and the packing arrangement of the molecules in the solid state. This would be invaluable for understanding how the bulky side-chain influences intermolecular interactions and solid-state morphology, which are critical factors for the performance of organic electronic devices.

Theoretical and Computational Investigations of 2 Bromo 5 2 Octyldodecyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For substituted thiophenes, DFT calculations can accurately predict key parameters that govern their behavior in chemical reactions and their performance in optoelectronic devices. mdpi.com Studies on structurally similar molecules, such as 2-bromo-5-chlorothiophene, provide a strong basis for understanding the electronic characteristics of 2-Bromo-5-(2-octyldodecyl)thiophene. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule, including its chemical reactivity and the wavelength of light it absorbs. researchgate.net

In 2-Bromo-5-(2-octyldodecyl)thiophene, the electron-donating 2-octyldodecyl group is expected to raise the HOMO energy level, while the electron-withdrawing bromine atom tends to lower it. The interplay of these substituents on the thiophene (B33073) ring dictates the final energy levels and the magnitude of the gap. DFT calculations on related brominated and alkyl-substituted thiophenes are used to estimate these values, which are essential for designing materials with specific electronic properties.

Table 1: Representative Calculated Electronic Properties of Substituted Thiophenes Data is representative and based on DFT calculations for structurally similar thiophene derivatives. Actual values for 2-Bromo-5-(2-octyldodecyl)thiophene may vary.

ParameterCalculated Value (eV)Significance
HOMO Energy~ -5.5 to -5.8Relates to the ionization potential and electron-donating ability.
LUMO Energy~ -1.0 to -1.3Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (Eg)~ 4.2 to 4.8Determines electronic transition energy and chemical stability.

The spatial distribution of the frontier molecular orbitals (HOMO and LUMO) reveals the most probable locations for electrophilic and nucleophilic attacks, respectively. For substituted thiophenes, the HOMO is typically characterized by a π-orbital with significant electron density localized on the thiophene ring and the sulfur atom. mdpi.com The LUMO is usually a π*-antibonding orbital, also distributed across the conjugated ring system. mdpi.com

In 2-Bromo-5-(2-octyldodecyl)thiophene, the HOMO density is expected to be concentrated on the electron-rich thiophene core. The LUMO distribution would also be primarily on the thiophene ring, influenced by the electronegative bromine atom. Understanding these distributions is key to predicting how the molecule will interact with other species and how charge carriers will behave within a material made from it.

The Molecular Electrostatic Potential (MEP) surface, or EPS, is a color-coded map of the total electronic charge distribution on the surface of a molecule. mdpi.com It is an essential tool for predicting non-covalent interactions and reactive sites. researchgate.netmdpi.com

For 2-Bromo-5-(2-octyldodecyl)thiophene, the EPS would show distinct regions:

Negative Potential (Red/Yellow): These areas, rich in electrons, are typically found around the electronegative bromine atom and the π-system of the thiophene ring. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): This electron-deficient region is often located around the hydrogen atoms. A notable feature on halogenated aromatics is the "sigma-hole," a region of positive electrostatic potential on the halogen atom (bromine) opposite the C-Br bond, which can participate in halogen bonding. mdpi.com

Neutral Potential (Green): The large, nonpolar 2-octyldodecyl side chain would be represented by a large region of neutral potential.

Analysis of the EPS helps in understanding intermolecular interactions that guide molecular self-assembly and crystal packing. mdpi.com

Conformational Analysis of the 2-Octyldodecyl Side Chain

The 2-octyldodecyl group is a bulky, branched alkyl chain frequently used in organic electronic materials. Its primary purpose is to enhance the solubility of the conjugated core in common organic solvents and to influence the solid-state morphology. rsc.orgbris.ac.uk

The branched structure of the 2-octyldodecyl side chain introduces significant steric hindrance. scbt.com This bulkiness has a profound effect on how the molecules pack together in the solid state. By preventing the planar thiophene rings from stacking too closely (a phenomenon known as π-π stacking), the side chain can disrupt long-range order. capes.gov.br This controlled disruption is not always detrimental; in many cases, it is crucial for achieving the optimal morphology for charge transport in organic field-effect transistors and solar cells. The flexibility of the alkyl chain allows for a degree of conformational freedom, which can lead to complex but often favorable packing arrangements that balance electronic coupling and material processability.

Prediction of Reactivity and Reaction Mechanisms (e.g., electrophilic substitution, cross-coupling)

The chemical reactivity of 2-Bromo-5-(2-octyldodecyl)thiophene is dominated by the thiophene ring and its bromine substituent.

Electrophilic Aromatic Substitution: Thiophene is an aromatic heterocycle that readily undergoes electrophilic substitution reactions. studysmarter.co.uk The two vacant positions on the ring (C3 and C4) are potential sites for reaction. The outcome is directed by the existing substituents: the alkyl group is activating and ortho-, para-directing (directing to C4), while the bromine is deactivating but ortho-, para-directing (directing to C3). Computational studies can help predict the most likely site of substitution by analyzing the activation energies for the formation of intermediates. dntb.gov.ua

Cross-Coupling Reactions: The carbon-bromine bond at the C2 position is a key functional handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com In these reactions, the bromine atom is replaced by another organic group (e.g., an aryl or vinyl group) from an organoboron reagent, catalyzed by a palladium complex. mdpi.com This makes 2-Bromo-5-(2-octyldodecyl)thiophene a versatile building block for synthesizing larger, conjugated molecules and polymers for electronic applications. researchgate.net DFT calculations can elucidate the mechanism of these coupling reactions, including the oxidative addition and reductive elimination steps at the metal center. dntb.gov.ua

Molecular Dynamics (MD) Simulations for Solvation and Aggregation Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules at an atomistic level. For a complex molecule like 2-Bromo-5-(2-octyldodecyl)thiophene, MD simulations can provide invaluable insights into its interactions with solvents and its propensity to self-assemble, which are critical for its application in organic electronics.

The solvation behavior of 2-Bromo-5-(2-octyldodecyl)thiophene is dictated by the interplay between its aromatic thiophene core and its bulky, aliphatic 2-octyldodecyl side chain. MD simulations can model how this amphiphilic structure interacts with various organic solvents. By simulating the molecule in a solvent box, researchers can analyze the solvent's organization around the thiophene ring and the alkyl chains, providing a detailed picture of the solvation shell.

A significant area of investigation for thiophene-based materials is their tendency to aggregate in solution through π–π stacking interactions of the conjugated backbones. nih.gov This aggregation is a crucial factor that influences the performance of organic electronic devices. MD simulations are particularly well-suited to study the initial stages of aggregation of 2-Bromo-5-(2-octyldodecyl)thiophene. These simulations can reveal how the sterically demanding 2-octyldodecyl group modulates the π–π stacking, potentially leading to different packing motifs compared to thiophenes with smaller side chains. The simulations can track the formation of dimers, trimers, and larger aggregates over time.

To quantify the aggregation behavior, the radial distribution function (RDF) between the centers of mass of the thiophene rings can be calculated from the MD trajectory. A sharp peak in the RDF at a short distance would be indicative of stable aggregate formation.

Table 1: Illustrative Parameters for an MD Simulation of 2-Bromo-5-(2-octyldodecyl)thiophene

ParameterValue/Description
Force Field GROMOS54a7 or a similar united-atom force field
Solvent Explicit solvent model, e.g., SPC/E for water or a parameterized model for an organic solvent
System Size A cubic box containing multiple thiophene molecules and solvent molecules
Temperature 300 K (controlled by a thermostat, e.g., Nosé-Hoover)
Pressure 1 bar (controlled by a barostat, e.g., Parrinello-Rahman)
Simulation Time 100 ns or longer to observe aggregation phenomena nih.gov
Analysis Radial Distribution Functions, Cluster Analysis

These simulations can provide a foundational understanding of how to control the self-assembly of 2-Bromo-5-(2-octyldodecyl)thiophene in solution, which is essential for optimizing the morphology of thin films for electronic applications.

Quantum Chemical Descriptors for Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can be used to predict its physicochemical properties and reactivity through Quantitative Structure-Property Relationship (QSPR) models. taylorandfrancis.com For 2-Bromo-5-(2-octyldodecyl)thiophene, these descriptors provide a theoretical framework to understand its electronic characteristics, which are fundamental to its function in semiconductor devices.

The calculation of these descriptors typically begins with obtaining the optimized geometry of the molecule using methods like Density Functional Theory (DFT). From the resulting wavefunction, a wealth of information can be extracted.

Key quantum chemical descriptors for 2-Bromo-5-(2-octyldodecyl)thiophene include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's electronic transport properties and its chemical stability. A smaller gap generally implies a more easily excitable molecule.

Mulliken Atomic Charges: These charges describe the distribution of electrons among the atoms in the molecule. By identifying the atoms with the highest positive or negative charges, one can predict the most likely sites for electrophilic or nucleophilic attack, respectively. This is particularly useful for understanding the reactivity of the bromine and sulfur atoms in the thiophene ring.

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorProperty PredictedSignificance for 2-Bromo-5-(2-octyldodecyl)thiophene
HOMO Energy Ionization potential, electron-donating abilityRelates to its performance as a p-type semiconductor material.
LUMO Energy Electron affinity, electron-accepting abilityInfluences its electron transport capabilities and stability.
HOMO-LUMO Gap Excitability, kinetic stability, and charge transport propertiesA key factor in determining the optical and electronic properties of the material.
Mulliken Charges Reactivity sites, intermolecular interactionsHelps in understanding polymerization reactions and interactions with other molecules.
Dipole Moment Polarity, solubility, and intermolecular forcesAffects its self-assembly and interaction with substrates and solvents.

By calculating these and other descriptors, researchers can build QSPR models to correlate the structure of thiophene derivatives with their observed properties. This computational approach allows for the virtual screening of new candidate molecules with potentially enhanced electronic properties before undertaking their synthesis, thus accelerating the discovery of new materials for organic electronics.

Role of 2 Bromo 5 2 Octyldodecyl Thiophene As a Precursor in Advanced Organic Electronic Materials Research

Design Principles for High-Performance Organic Semiconductor Precursors

The design of precursors for organic semiconductors is guided by the need to achieve high charge carrier mobility, good environmental stability, and processability from solution. The incorporation of a thiophene (B33073) ring in the molecular backbone is a common strategy due to its electron-rich nature, which facilitates charge transport. researchgate.netnih.gov The bromine atom on the thiophene ring of 2-Bromo-5-(2-octyldodecyl)thiophene provides a reactive site for various cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization, enabling the synthesis of a wide range of conjugated polymers. researchgate.netnih.govepa.gov

The 2-octyldodecyl side chain is a key feature that enhances the solubility of the resulting materials in common organic solvents. nih.gov This improved solubility is essential for solution-based fabrication techniques like spin-coating and printing, which are cost-effective methods for producing large-area electronic devices. Furthermore, the bulky and branched nature of this alkyl chain helps to control the intermolecular packing of the polymer chains in the solid state, which is a critical factor for efficient charge transport. nih.gov

Influence of Molecular Architecture on Solution Processability and Film Morphology

The molecular architecture of polymers derived from 2-Bromo-5-(2-octyldodecyl)thiophene significantly influences their solution processability and the morphology of the resulting thin films. The long, branched 2-octyldodecyl side chain ensures good solubility, allowing for the formation of uniform and high-quality films from solution. nih.gov The morphology of these films, which refers to the arrangement and ordering of the polymer chains, is a key determinant of device performance.

The use of solvent additives, such as 1,8-diiodooctane (B1585395) (DIO), has been shown to be an effective strategy for optimizing the film morphology of polymers based on this precursor. ossila.comaip.org DIO can promote the formation of a more ordered and crystalline active layer, which facilitates efficient charge transport and reduces charge recombination. aip.orgrsc.orgresearchgate.net This improved morphology leads to enhanced performance in organic electronic devices. For instance, in polymer solar cells, an optimized morphology with well-defined donor-acceptor domains is crucial for efficient exciton (B1674681) dissociation and charge collection. aip.orgresearchgate.net

Strategies for Enhancing Intermolecular Interactions via Side-Chain Engineering

Side-chain engineering is a powerful tool for tuning the intermolecular interactions of organic semiconductors. The 2-octyldodecyl side chain in 2-Bromo-5-(2-octyldodecyl)thiophene plays a crucial role in this regard. While its primary function is to ensure solubility, its bulky nature also influences the packing of the polymer backbones. nih.gov By carefully designing the side chains, it is possible to control the π-π stacking distance between polymer chains, which directly impacts charge hopping and mobility.

In addition to the 2-octyldodecyl group, other side chains can be incorporated into the polymer structure to further enhance intermolecular interactions. For example, the introduction of fluorine atoms into the side chains or the polymer backbone can lead to stronger intermolecular interactions and improved molecular ordering. This strategy has been successfully employed to enhance the performance of organic solar cells. acs.org

Development of Self-Assembled Systems from Thiophene Building Blocks

Thiophene-based molecules, including those derived from 2-Bromo-5-(2-octyldodecyl)thiophene, have a strong tendency to self-assemble into ordered structures. rsc.org This self-assembly is driven by non-covalent interactions, such as π-π stacking and van der Waals forces. The ability to form well-ordered, crystalline domains is highly desirable for organic electronic devices, as it facilitates efficient charge transport. rsc.org

The molecular structure of the thiophene building block plays a critical role in directing the self-assembly process. The regioregularity of the polymer chain, which refers to the specific orientation of the side chains along the backbone, can have a profound impact on the resulting morphology and electronic properties. rsc.org Polymers with high regioregularity tend to exhibit more ordered packing and higher charge carrier mobilities.

Exploration of Novel Device Architectures Enabled by Precursor Design

The unique properties of materials derived from 2-Bromo-5-(2-octyldodecyl)thiophene have enabled the development of novel and efficient organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. nih.gov Polymers synthesized using 2-Bromo-5-(2-octyldodecyl)thiophene have demonstrated promising performance in OFETs. rsc.org

The high solubility and good film-forming properties of these polymers allow for the fabrication of uniform and crystalline active layers, which are essential for high mobility. For example, a polymer incorporating thieno[3,2-b]thiophene (B52689) units, synthesized from a monomer with a 2-octyldodecyl side chain, exhibited a high hole mobility of nearly 2 cm² V⁻¹ s⁻¹. acs.org This high mobility is attributed to the enhanced coplanarity and delocalized HOMO distribution along the polymer backbone, which facilitates intermolecular charge hopping. acs.org

Table 1: Performance of OFETs based on Thiophene Polymers

Polymer Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Ref.
pBTTT 0.6 > 10⁶ researchgate.net
Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer 1.95 - acs.org
PDPP-5Th - - researchgate.net

Organic Photovoltaic (OPV) Cells

Organic photovoltaic (OPV) cells, or solar cells, offer the potential for low-cost, flexible, and lightweight renewable energy sources. nih.gov The efficiency of an OPV cell is highly dependent on the properties of the donor and acceptor materials in the active layer. Polymers derived from 2-Bromo-5-(2-octyldodecyl)thiophene have been extensively used as donor materials in high-performance OPV cells. ossila.comresearchgate.netresearchgate.net

One of the most successful polymers based on this precursor is PTB7-Th, also known as PBDTTT-EFT. ossila.com This polymer, when blended with fullerene or non-fullerene acceptors, has achieved power conversion efficiencies (PCEs) exceeding 10%. rsc.orgsolarischem.com The excellent performance of PTB7-Th is attributed to its broad absorption spectrum, suitable energy levels, and ability to form an optimal morphology with the acceptor material. rsc.orgnih.gov The use of solvent additives and thermal annealing has been shown to further optimize the morphology and device performance. rsc.orgresearchgate.net

Table 2: Performance of OPV Cells based on PTB7-Th (PBDTTT-EFT)

Acceptor PCE (%) Voc (V) Jsc (mA/cm²) FF Ref.
ITCT 10.42 0.95 15.13 0.72 rsc.orgresearchgate.net
PC₇₁BM 9.43 0.80 17.6 0.67 aip.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

The chemical compound 2-Bromo-5-(2-octyldodecyl)thiophene serves as a critical building block in the synthesis of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, featuring a reactive bromine site for polymerization and a bulky, solubilizing 2-octyldodecyl side chain, makes it an ideal precursor for creating high-performance conjugated polymers and oligomers that form the emissive and charge-transporting layers in OLED devices.

The primary role of 2-Bromo-5-(2-octyldodecyl)thiophene in this context is as a monomer in cross-coupling reactions, such as Suzuki or Stille polymerizations. These reactions enable the formation of long, conjugated polymer chains by linking the thiophene unit with other aromatic or heteroaromatic monomers. The resulting donor-acceptor (D-A) copolymers are at the forefront of materials research for OLEDs due to the ability to tune their electronic and optical properties.

The 2-octyldodecyl group is a branched alkyl chain that imparts excellent solubility to the resulting polymers in common organic solvents. This is a crucial feature for the fabrication of large-area and flexible OLED displays using solution-based processing techniques like spin-coating and inkjet printing. Furthermore, this bulky side chain helps to control the intermolecular packing of the polymer chains in the solid state, which can influence the efficiency of light emission.

While direct research specifically detailing the synthesis of an OLED material starting from 2-Bromo-5-(2-octyldodecyl)thiophene is not extensively documented in publicly available literature, the synthesis of structurally analogous compounds for organic electronics provides a clear indication of its utility. For instance, the synthesis of copolymers for organic photovoltaics (OPVs), which share many material requirements with OLEDs, often starts from similar bromo-functionalized thiophene monomers.

A notable example is the synthesis of donor-acceptor copolymers where a thieno[3,2-b]thiophene unit, functionalized with a 2-octyldodecyl chain, is polymerized with an acceptor unit like 5,6-difluorobenzo[c] mdpi.comnih.govbeilstein-archives.orgthiadiazole. mdpi.commdpi.com The resulting polymers, such as PT-ODTTBT and PTT-ODTTBT, exhibit favorable optoelectronic properties for use in organic electronic devices. mdpi.commdpi.com The synthetic strategies employed for these materials are directly applicable to monomers like 2-Bromo-5-(2-octyldodecyl)thiophene.

The electroluminescent properties of such thiophene-based donor-acceptor copolymers make them suitable candidates for the emissive layer in OLEDs. The performance of OLEDs fabricated from materials derived from similar thiophene precursors demonstrates the potential of this class of compounds.

Below is a table summarizing the performance of representative OLEDs that utilize materials structurally related to polymers that could be synthesized from 2-Bromo-5-(2-octyldodecyl)thiophene.

ParameterValueReference
Maximum Luminance243 cd/m² mdpi.com
Maximum Current Efficiency10.6 cd/A beilstein-journals.org
Maximum Power Efficiency6.70 lm/W beilstein-journals.org
External Quantum Efficiency4.61% beilstein-journals.org
Turn-on Voltage2.9 V beilstein-journals.org
Emission ColorYellow mdpi.com

This table presents data from OLEDs using thiophene-based copolymers to illustrate the potential performance of materials derived from 2-Bromo-5-(2-octyldodecyl)thiophene.

The data indicates that materials derived from substituted thiophenes can lead to efficient OLEDs with low turn-on voltages and high brightness and efficiency. The continued research into novel copolymers synthesized from precursors like 2-Bromo-5-(2-octyldodecyl)thiophene is pivotal for advancing OLED technology, aiming for improved efficiency, color purity, and operational stability.

Concluding Remarks and Future Research Directions on 2 Bromo 5 2 Octyldodecyl Thiophene

Summary of Academic Contributions and Knowledge Advancements

The chemical compound 2-Bromo-5-(2-octyldodecyl)thiophene has emerged as a crucial building block in the field of organic electronics, particularly in the synthesis of conjugated polymers for various applications. Its primary contribution lies in its role as a monomer that imparts desirable properties to the resulting polymers. The introduction of the bulky, branched 2-octyldodecyl side chain significantly enhances the solubility of the polymers in common organic solvents. This improved solubility is a critical factor for solution-based processing techniques, such as spin-coating and printing, which are essential for the fabrication of large-area and flexible electronic devices.

Furthermore, the 2-octyldodecyl group influences the molecular packing and morphology of the polymer films. Research has shown that the branched alkyl chain can disrupt excessive crystallization, leading to a more favorable nanoscale morphology for applications like organic photovoltaics (OPVs). For instance, in some donor-acceptor copolymers, the use of monomers derived from 2-Bromo-5-(2-octyldodecyl)thiophene has led to the formation of a bicontinuous interpenetrating network in blend films with fullerene acceptors, which is crucial for efficient charge separation and transport. mdpi.com This has resulted in improved device performance, including higher power conversion efficiencies (PCEs), short-circuit currents (Jsc), and fill factors (FF). mdpi.com

The academic contributions of this compound are also evident in the systematic studies of structure-property relationships in conjugated polymers. By incorporating 2-Bromo-5-(2-octyldodecyl)thiophene into different polymer backbones, researchers have been able to investigate how the side chain architecture affects the optical, electrochemical, and charge transport properties of the materials. These studies have advanced the fundamental understanding of how to control the solid-state organization and electronic performance of conjugated polymers through molecular design.

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

While the primary use of 2-Bromo-5-(2-octyldodecyl)thiophene is as a monomer in cross-coupling polymerization reactions, there are opportunities for exploring novel synthetic methodologies and further derivatization.

Unexplored Synthetic Pathways: The current synthesis of 2-Bromo-5-(2-octyldodecyl)thiophene typically involves the alkylation of thiophene (B33073) followed by bromination. Alternative, more convergent, or greener synthetic routes could be investigated. For example, C-H activation/bromination strategies could potentially offer a more atom-economical approach. Additionally, exploring flow chemistry for the synthesis could lead to improved scalability, safety, and reproducibility.

Derivatization Opportunities: The thiophene ring of 2-Bromo-5-(2-octyldodecyl)thiophene offers several positions for further functionalization, opening up a wide range of derivatization possibilities.

Introduction of Additional Functional Groups: The hydrogen atoms at the 3- and 4-positions of the thiophene ring could be substituted with various functional groups (e.g., fluorine, cyano, or ester groups). These modifications can significantly alter the electronic properties of the monomer and the resulting polymers, providing a means to fine-tune the energy levels (HOMO/LUMO) for specific applications.

Synthesis of Novel Monomers: The bromo-substituent can be converted to other reactive groups, such as boronic acids or esters, organotin reagents, or organozinc species, making it suitable for a wider range of polymerization techniques beyond Suzuki and Stille couplings. This would enable the synthesis of a broader library of copolymers with diverse electronic and physical properties.

Post-Polymerization Modification: The 2-octyldodecyl side chain itself could be a target for derivatization. Although more challenging, introducing functional groups onto the alkyl chain could allow for post-polymerization modifications, such as cross-linking or the attachment of specific sensing moieties.

Prospective Integration into Complex Macromolecular Architectures (e.g., 2D/3D networks)

The unique structural features of 2-Bromo-5-(2-octyldodecyl)thiophene make it a promising candidate for integration into more complex macromolecular architectures beyond linear polymers.

Two-Dimensional (2D) Conjugated Polymers: By designing and synthesizing multi-functionalized derivatives of 2-Bromo-5-(2-octyldodecyl)thiophene, it could serve as a building block for the bottom-up synthesis of 2D conjugated polymers or covalent organic frameworks (COFs). The bulky 2-octyldodecyl side chains could play a crucial role in controlling the interlayer spacing and promoting solution processability of these 2D materials.

Three-Dimensional (3D) Architectures: Through the synthesis of tetrahedral or other multi-armed monomers derived from this thiophene unit, it could be possible to construct 3D conjugated networks. Such architectures could exhibit unique charge transport properties, with the potential for isotropic conductivity, which would be advantageous for certain electronic applications.

Dendritic and Star-Shaped Polymers: The compound can be used as a peripheral unit or a core in the synthesis of dendritic and star-shaped conjugated molecules. The 2-octyldodecyl groups would ensure good solubility and processability of these high-molecular-weight, yet well-defined, structures. These architectures could find applications in organic light-emitting diodes (OLEDs) and as sensitizers in photodynamic therapy.

Advancements in Fundamental Understanding of Structure-Reactivity Relationships

Further investigation into the structure-reactivity relationships of 2-Bromo-5-(2-octyldodecyl)thiophene can provide deeper insights into its chemical behavior and guide the design of future materials.

Steric and Electronic Effects: A systematic study of the influence of the 2-octyldodecyl group on the reactivity of the adjacent bromo-substituent in various cross-coupling reactions is warranted. Understanding how the steric bulk of the side chain affects the kinetics and mechanism of the polymerization can lead to better control over the molecular weight and regioregularity of the resulting polymers.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic structure, and reactivity of 2-Bromo-5-(2-octyldodecyl)thiophene and its derivatives. mdpi.com These theoretical studies can complement experimental findings and provide predictive power for designing new monomers with tailored properties. For example, DFT can be used to predict how different functional groups on the thiophene ring will affect the frontier molecular orbital energy levels. mdpi.com

Regiochemistry of Reactions: For derivatives of 2-Bromo-5-(2-octyldodecyl)thiophene with additional substituents, a detailed investigation into the regioselectivity of subsequent reactions is crucial. This understanding is essential for the controlled synthesis of well-defined polymer structures.

Opportunities for Rational Design of Next-Generation Thiophene Building Blocks

The knowledge gained from studying 2-Bromo-5-(2-octyldodecyl)thiophene provides a solid foundation for the rational design of next-generation thiophene-based building blocks for organic electronics.

Fine-Tuning Solubility and Morphology: By systematically modifying the length and branching of the alkyl side chain, new monomers can be designed to achieve an optimal balance between solubility and solid-state packing. This could involve exploring other branched alkyl groups or introducing oligo(ethylene glycol) chains to modulate solubility in different solvent systems.

Fused Thiophene Systems: The principles learned from the 2-octyldodecyl substitution can be applied to the design of more complex and rigid building blocks, such as those based on thieno[3,2-b]thiophene (B52689) or dithienothiophene. mdpi.commdpi.com Attaching this bulky side chain to these fused aromatic systems can enhance their processability while maintaining their desirable electronic properties.

Boron-Containing Thiophenes: There is an emerging interest in incorporating boron into thiophene-based materials to create novel electron-accepting units. rsc.org A 2-octyldodecyl-substituted thienylborane could be a valuable building block for the synthesis of new n-type and ambipolar conjugated polymers.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5-(2-octyldodecyl)thiophene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Kumada or Suzuki-Miyaura cross-coupling reactions. For example, 2-bromo-5-iodo-thiophene derivatives can react with Grignard reagents (e.g., 2-octyldodecylmagnesium bromide) under nickel or palladium catalysis to introduce the branched alkyl chain . Key factors include:

  • Catalyst choice : Nickel catalysts (e.g., Ni(dppp)Cl₂) are preferred for Kumada coupling due to high regioselectivity .
  • Temperature : Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation.
  • Purification : Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product, with yields ranging from 60–85% depending on alkyl chain steric effects .

Q. How does the branched alkyl chain (2-octyldodecyl) influence the solubility and crystallinity of thiophene-based polymers?

Methodological Answer: The 2-octyldodecyl side chain enhances solubility in nonpolar solvents (e.g., chloroform, toluene) by reducing polymer backbone aggregation. This is critical for solution-processable organic electronics. Crystallinity is suppressed compared to linear alkyl chains, as evidenced by:

  • XRD analysis : Broad diffraction peaks indicate amorphous domains .
  • DSC data : Absence of melting transitions confirms reduced crystallinity .
    These properties enable uniform thin-film formation in devices like organic solar cells .

Q. What standardized methods are used to quantify thiophene derivatives in reaction mixtures?

Methodological Answer: Gas chromatography (GC) with flame ionization detection or UV-vis spectroscopy is employed for quantification. For example:

  • GC conditions : A DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 250°C at 10°C/min) separates thiophene derivatives .
  • Calibration : External standards (e.g., 2-bromothiophene) are used to quantify concentrations in the range of 0.1–250 mg/kg .

Advanced Research Questions

Q. How do polymerization kinetics differ when using 2-bromo-5-(2-octyldodecyl)thiophene as a monomer compared to linear alkyl-substituted thiophenes?

Methodological Answer: Controlled chain-growth polymerization (e.g., Kumada catalyst-transfer polycondensation) shows slower propagation rates for branched monomers due to steric hindrance. Key findings:

  • Rate constants : P3ODT (2-octyldodecyl) polymerizes 2–3× slower than P3HT (linear hexyl) .
  • Termination mechanisms : Catalyst dissociation from the polymer chain dominates, leading to moderate dispersity (Đ = 1.2–1.5) .
  • Block copolymer synthesis : Sequential monomer addition enables multi-block architectures with tailored electronic properties .

Q. What computational methods predict the electronic properties of polymers derived from 2-bromo-5-(2-octyldodecyl)thiophene?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps and charge transport parameters:

  • HOMO-LUMO gap : ~2.1 eV for poly(3-(2-octyldodecyl)thiophene) (P3ODT), suitable for hole transport .
  • Charge mobility : Marcus theory predicts hole mobility of 0.05–0.1 cm²/V·s, validated by space-charge-limited current (SCLC) measurements .

Q. How can researchers resolve contradictions in reported thermal stability data for thiophene-based polymers?

Methodological Answer: Discrepancies arise from varying alkyl chain packing and measurement techniques. A systematic approach includes:

  • TGA analysis : Decomposition onset temperatures (T₀) for P3ODT range from 280–320°C, depending on molecular weight .
  • Isothermal aging : Heating at 150°C under nitrogen for 24 hours reveals <5% weight loss, confirming stability .
  • Cross-validation : Compare data from multiple methods (e.g., TGA, DSC) and labs to identify outliers .

Q. What toxicological considerations are critical when handling 2-bromo-5-(2-octyldodecyl)thiophene?

Methodological Answer: Thiophene derivatives may exhibit hepatotoxicity or mutagenicity. Mitigation strategies include:

  • In vitro assays : Ames tests to assess mutagenic potential .
  • Handling protocols : Use glove boxes for air-sensitive steps and LC-MS to monitor degradation byproducts .

Q. How does monomer purity impact the performance of organic solar cells incorporating P3ODT?

Methodological Answer: Trace brominated impurities (>1%) act as charge traps, reducing power conversion efficiency (PCE). Quality control steps:

  • HPLC-MS : Detect impurities at <0.1% levels .
  • Device testing : PCE drops from 6.5% to 4.2% when impurity levels exceed 2% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.